Pirbuterol hydrochloride, (R)-

Description

Significance of Chiral Purity in Pharmaceutical Development

Chirality, a fundamental property of many organic molecules, dictates that a compound can exist as two non-superimposable mirror images, known as enantiomers. In the pharmaceutical realm, the implications of chirality are profound, as biological systems, including receptors and enzymes, are themselves chiral and often interact stereoselectively with drug molecules. wikidoc.orgresearchgate.net The use of single-enantiomer drugs can lead to more predictable pharmacological profiles, potentially improved therapeutic outcomes, and a reduction in adverse effects. nih.gov

Historically, many chiral drugs were marketed as racemates—a 50:50 mixture of both enantiomers. However, it is now widely recognized that one enantiomer (the eutomer) is often responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov This has led to a paradigm shift in drug development, with a growing emphasis on producing enantiopure drugs. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now encourage the development of single-enantiomer drugs and require justification for marketing a racemate. nih.gov

The development of enantiopure pharmaceuticals offers several key advantages:

Enhanced Specificity and Potency: Targeting the specific enantiomer that interacts most effectively with its biological target can lead to a more potent therapeutic effect at a lower dose.

Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex pharmacokinetic profiles for racemates. nih.gov Using a single enantiomer can result in more predictable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Overview of Beta-Adrenergic Agonists and Enantiomeric Considerations

Beta-adrenergic agonists are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com These compounds exert their therapeutic effect by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways, leading to bronchodilation. wikidoc.orgmdpi.com Pirbuterol (B1677960) is classified as a selective beta-2 adrenergic agonist. mdpi.com

A common structural feature of many beta-adrenergic agonists is the presence of a chiral center in their ethanolamine (B43304) side chain. nih.gov This chirality has significant pharmacological consequences. For this class of drugs, the (R)-enantiomer is consistently found to be the more active isomer, possessing a significantly higher binding affinity for the beta-2 adrenergic receptor compared to its (S)-counterpart. nih.govdrugbank.com

The case of albuterol (salbutamol) provides a well-documented example of this enantiomeric differentiation. The (R)-enantiomer of albuterol, known as levalbuterol, is responsible for virtually all of the bronchodilatory activity. drugbank.comohsu.edu In contrast, the (S)-enantiomer exhibits negligible affinity for the beta-2 receptor and has been suggested to have some pro-inflammatory properties. ohsu.edu Studies have shown that the (R)-enantiomer of albuterol has a binding affinity for the beta-2 receptor that is approximately 100 to 150 times greater than that of the (S)-enantiomer. ohsu.eduacs.org This stark difference in activity has prompted the development and clinical use of enantiopure levalbuterol.

| Beta-Adrenergic Agonist | Enantiomer with Higher Activity | Fold Difference in Potency (R vs. S) | Reference |

| Albuterol (Salbutamol) | (R)- | ~100-150x | ohsu.eduacs.org |

| Formoterol (B127741) | (R,R)- | >1000x | acs.org |

| Salmeterol (B1361061) | (R)- | ~40x | acs.org |

Rationale for Investigating the (R)-Enantiomer of Pirbuterol Hydrochloride

The rationale for the specific investigation of (R)-Pirbuterol hydrochloride is rooted in the established principles of stereochemistry within the beta-adrenergic agonist class. The primary hypothesis is that, similar to other chiral beta-agonists, the (R)-enantiomer of pirbuterol is the eutomer, responsible for the majority, if not all, of the desired bronchodilatory effects.

By isolating and studying (R)-Pirbuterol hydrochloride, researchers aim to:

Determine the precise pharmacological profile of the active enantiomer: This includes quantifying its binding affinity for beta-2 adrenergic receptors and its functional potency in inducing smooth muscle relaxation.

Evaluate the potential for an improved therapeutic index: By administering only the active (R)-enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the incidence or severity of side effects associated with the racemic mixture.

Characterize the pharmacokinetic properties of the pure enantiomer: Understanding the ADME profile of (R)-Pirbuterol hydrochloride is crucial for optimizing dosing regimens and predicting its behavior in the body. Research has indicated that organic cation transporter 2 (OCT2) mediates the selective transport of pirbuterol, which could have implications for its stereoselective disposition. nih.govvulcanchem.com

While direct comparative studies on the enantiomers of pirbuterol are not as extensively published as those for albuterol, the available evidence suggests that the (S)-enantiomer of pirbuterol possesses significantly lower beta-2 agonist potency. Therefore, the investigation into (R)-Pirbuterol hydrochloride aligns with the broader trend in pharmacology of developing single-enantiomer drugs to provide more refined and potentially safer therapeutic options.

Structure

3D Structure of Parent

Properties

CAS No. |

2514734-82-6 |

|---|---|

Molecular Formula |

C12H22Cl2N2O3 |

Molecular Weight |

313.22 g/mol |

IUPAC Name |

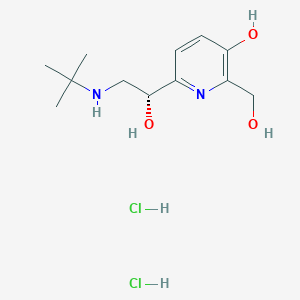

6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |

InChI |

InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |

InChI Key |

XIDFCZTVVCWBGN-NVJADKKVSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |

Origin of Product |

United States |

Stereochemical Foundations and Impact on Pharmacological Efficacy

Elucidation of the Absolute Configuration of (R)-Pirbuterol

The absolute configuration of a chiral molecule, designated as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left), is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For pirbuterol (B1677960), the chiral center is the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain. The determination of the absolute configuration as (R)-pirbuterol involves assigning priorities to the four groups attached to this chiral carbon and observing their spatial orientation. libretexts.org While specific crystallographic data for (R)-pirbuterol hydrochloride is not detailed in the provided search results, the nomenclature itself signifies that its three-dimensional structure has been determined and conforms to the (R) configuration based on established chemical principles. libretexts.orgderangedphysiology.com

Principles of Chiral Recognition in Biological Systems Pertinent to (R)-Pirbuterol

Biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. nih.govmazums.ac.ir This intrinsic chirality allows them to differentiate between the enantiomers of a chiral drug, a phenomenon known as chiral recognition. nih.govresearchgate.net The interaction between a drug and its receptor is often described by the "three-point attachment" model, which posits that for optimal binding and subsequent biological response, at least three points of interaction between the drug molecule and the receptor are necessary. nih.govnih.gov Due to their different spatial arrangements, only one enantiomer may be able to achieve this precise three-point fit with the receptor's binding site. nih.gov

In the context of (R)-pirbuterol, its specific three-dimensional shape allows for a complementary interaction with the chiral environment of the beta-2 adrenergic receptor. drugbank.comwikidoc.org This selective binding is the basis for its pharmacological activity.

Enantioselective Differences in Ligand-Receptor Interactions: (R)-Pirbuterol vs. (S)-Pirbuterol

The pharmacological activity of pirbuterol resides predominantly in the (R)-enantiomer. vulcanchem.comasianpubs.org Research indicates that the (S)-enantiomer of pirbuterol has significantly lower potency as a beta-2 agonist, estimated to be about one-tenth that of the (R)-enantiomer. vulcanchem.com This marked difference in activity underscores the high degree of stereoselectivity exhibited by the beta-2 adrenergic receptor.

The superior activity of (R)-pirbuterol is attributed to its ability to form a more stable and effective complex with the receptor. This leads to a more efficient activation of the downstream signaling cascade, which involves the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikidoc.orgdrugbank.com The elevated cAMP levels ultimately result in the relaxation of bronchial smooth muscle, producing the desired bronchodilatory effect. wikidoc.orgwikipedia.org

Conversely, the (S)-enantiomer, due to its different spatial configuration, does not bind as effectively to the receptor and is therefore largely considered the less active isomer. vulcanchem.com

Table 1: Comparative Potency of Pirbuterol Enantiomers

| Enantiomer | Relative β2-Agonist Potency |

|---|---|

| (R)-Pirbuterol | High |

Theoretical Frameworks of Stereoselectivity in Drug Action

The differential effects of enantiomers are a fundamental concept in pharmacology. nih.govresearchgate.net The interaction between a chiral drug and a biological receptor is a stereospecific process, meaning the spatial arrangement of atoms in the drug molecule is critical for its activity. nih.govtg.org.au Several theoretical frameworks help to explain this phenomenon.

The concept of configurational complementarity suggests that the "fit" between a drug molecule and its receptor is analogous to a key fitting into a lock. Only the enantiomer with the correct three-dimensional shape can bind effectively and elicit a biological response. nih.gov

Furthermore, the thermodynamic principles of binding play a crucial role. The change in free energy upon binding is more favorable for the more active enantiomer, indicating a more stable drug-receptor complex. niperhyd.ac.in This stability is a result of the optimal alignment of functional groups on the drug with corresponding binding sites on the receptor, allowing for stronger intermolecular interactions such as hydrogen bonds, ionic bonds, and van der Waals forces.

Eutomer and Distomer Concepts Applied to Beta-Adrenergic Agonists

The terms eutomer and distomer are used to describe the enantiomers of a chiral drug with respect to their pharmacological activity. nih.govmdpi.com The eutomer is the enantiomer with the higher affinity or desired pharmacological activity, while the distomer is the less active or inactive enantiomer. mdpi.com

For beta-adrenergic agonists like pirbuterol, the (R)-enantiomer is considered the eutomer due to its potent bronchodilatory effects. asianpubs.orgmdpi.com The (S)-enantiomer is the distomer , exhibiting significantly lower activity. vulcanchem.commdpi.com This distinction is not unique to pirbuterol and is a common feature among many beta-adrenergic agonists, where the (R)-configuration at the chiral center is typically associated with the desired therapeutic action. nih.govmdpi.com

The development of single-enantiomer drugs, or "chiral switches," is a strategy employed in the pharmaceutical industry to market a more selective and potentially safer therapeutic agent. tg.org.aunih.gov By isolating the eutomer, it is hypothesized that the therapeutic effect can be maximized while minimizing potential side effects that might be associated with the distomer.

Table 2: Eutomer and Distomer of Pirbuterol

| Term | Enantiomer | Description |

|---|---|---|

| Eutomer | (R)-Pirbuterol | The therapeutically active enantiomer with high affinity for the β2-adrenergic receptor. mdpi.com |

Asymmetric Synthesis Methodologies for R Pirbuterol Hydrochloride

Development of Stereoselective Synthetic Pathways

Stereoselective synthetic pathways aim to directly produce the desired (R)-enantiomer of pirbuterol (B1677960) with high enantiomeric excess (ee). These methods often involve the use of chiral catalysts or reagents to control the stereochemistry of the key bond-forming reactions.

Chiral Catalyst-Mediated Enantioselective Synthesis

Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org In the context of synthesizing (R)-pirbuterol, chiral catalysts can be employed in key reduction steps.

One notable approach involves the enantioselective reduction of an α-iminoketone precursor. google.com This method utilizes a borane (B79455) reducing agent in the presence of a chiral 1,3,2-oxazaborole catalyst. google.com The catalyst, derived from a chiral amino acid like proline, directs the reduction to yield the (R)-amino alcohol with high optical purity. google.com For the synthesis of (R)-albuterol, a structurally related β2-agonist, the use of a catalyst derived from (D)-proline was found to be optimal for producing the (R)-enantiomer. google.com The enantiomeric excess of the product can be significantly influenced by the reaction conditions, including the order of reagent addition. google.com

While not directly reported for pirbuterol, the successful application of this methodology to similar arylethanolamines like salmeterol (B1361061) and albuterol suggests its potential applicability. google.com For instance, enantioselective reductions using oxazaborolidine catalysts have been proposed as a viable, though hypothetical, adaptation for pirbuterol synthesis, with the potential to achieve enantiomeric excesses greater than 98%. smolecule.com

Table 1: Comparison of Stereoselective Methods for β2-Agonists

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Applicability to Pirbuterol |

| Chiral base condensation | Triethylamine | ~80% | Directly used in patent smolecule.com |

| Oxazaborolidine reduction | CBS catalyst | >98% | Hypothetical adaptation smolecule.com |

| Enzymatic resolution | Lipase B | 90–95% | Feasible but untested smolecule.com |

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. wikipedia.orgnumberanalytics.com This strategy is fundamental to enantioselective synthesis. wikipedia.org

In the synthesis of chiral molecules like (R)-pirbuterol, asymmetric induction can be achieved through various means. numberanalytics.com For example, the use of chiral ligands in metal-catalyzed reactions can create a chiral environment that directs the stereochemical outcome. numberanalytics.com The design of these ligands is crucial and often involves incorporating a chiral backbone and tunable steric and electronic properties. numberanalytics.com

Another strategy involves substrate-controlled asymmetric induction, where a chiral center already present in the starting material directs the formation of a new stereocenter. mdpi.com This approach is particularly useful when starting from enantiomerically pure compounds from the chiral pool, such as α-amino acids. mdpi.com While specific applications of these advanced asymmetric induction strategies to (R)-pirbuterol are not extensively documented in the provided search results, the principles are widely applied in the synthesis of other chiral pharmaceuticals. numberanalytics.commdpi.com

Chemoenzymatic Approaches to (R)-Pirbuterol Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a desired transformation, often with high stereoselectivity. nih.gov Enzymes, being inherently chiral, are excellent catalysts for asymmetric reactions. ptfarm.pl

For the synthesis of β2-agonists, chemoenzymatic methods have been successfully employed. researchgate.netmdpi.com One common approach is the asymmetric reduction of a ketone precursor using a ketoreductase (KRED) enzyme. nih.govmdpi.com These enzymes can exhibit high enantioselectivity, producing the desired alcohol enantiomer with high ee. nih.govmdpi.com For example, the synthesis of a precursor for (R)-clenbuterol, another β2-agonist, was achieved with 93% ee through the asymmetric reduction of the corresponding ketone catalyzed by an alcohol dehydrogenase from Rhodococcus erythropolis. mdpi.com

Another chemoenzymatic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. acs.org Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. acs.org While not specifically detailed for pirbuterol, enzymatic resolution using lipases has been suggested as a feasible, though currently untested, route to obtain the (R)-enantiomer. smolecule.com

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This method is a reliable and versatile strategy for synthesizing enantiomerically pure compounds. wikipedia.org

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org Evans oxazolidinones are another widely used class of chiral auxiliaries.

While specific examples of chiral auxiliary-based synthesis for (R)-pirbuterol are not explicitly detailed in the provided search results, this approach has been successfully used for the synthesis of other chiral drugs. ptfarm.plgoogle.com For instance, a facile synthesis of (R)-salmeterol has been described using a chiral auxiliary. researchgate.net The use of chiral auxiliaries is often considered during the early phases of drug development. wikipedia.org

Resolution of Racemic Pirbuterol Precursors to Obtain (R)-Enantiomer

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.gov This remains an important method, especially on an industrial scale. ptfarm.pl

Classical Resolution Techniques

Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. nih.govmdpi.com

The most common classical resolution method is diastereomeric salt formation. nih.govmdpi.com This technique is applicable to racemic compounds that can form salts, such as amines or carboxylic acids. mdpi.com A racemic base, like a pirbuterol precursor, can be treated with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts. nih.govmdpi.com Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation. nih.govmdpi.comchiralpedia.com The pure enantiomer is then recovered by decomposing the salt. nih.gov Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com

While the resolution of racemic mixtures is a notable challenge, classical diastereomeric salt formation using chiral acids like tartaric acid has been effective for similar compounds such as albuterol. smolecule.com The success of this method depends on finding a suitable resolving agent and crystallization solvent. onyxipca.com

Diastereomeric Salt Formation and Separation

One of the most established and widely used techniques for resolving racemic mixtures on an industrial scale is through the formation of diastereomeric salts. nih.gov This classical method involves an acid-base reaction between the racemic base (such as pirbuterol) and an optically pure chiral acid, which acts as a resolving agent. mdpi.com This reaction creates a mixture of two diastereomeric salts ((R)-pirbuterol-(+)-acid and (S)-pirbuterol-(+)-acid), which, unlike enantiomers, have different physicochemical properties, such as solubility. nih.govrsc.org

The difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the desired salt is treated with a base to decompose the salt and liberate the pure (R)-pirbuterol enantiomer. nih.govlibretexts.org Common chiral resolving agents used in the pharmaceutical industry include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.org

While this method is effective for many β-agonists like albuterol, the specific structure of pirbuterol, which contains both a tertiary amine and pyridine (B92270) functional groups, can introduce complexities in the salt formation and crystallization process. smolecule.com The selection of the appropriate chiral acid and solvent system is therefore crucial and often requires empirical screening to achieve efficient separation. The success of the resolution is determined by recrystallizing the diastereomer mixture until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer. libretexts.org

Table 1: Comparison of Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Type | Typical Application | Considerations for Pirbuterol |

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic amines | Commonly used, but efficiency depends on solvent and pirbuterol's basic centers. libretexts.orgsmolecule.com |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Acid | Resolution of amines and β-blockers | Strong acid, may form stable salts suitable for crystallization. |

| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of various amines | Aromatic nature might offer different crystallization kinetics. |

Chromatographic Chiral Separation at Preparative Scale

For separations where diastereomeric salt formation is not ideal, preparative high-performance liquid chromatography (HPLC) offers a powerful and versatile alternative. nih.gov This technique allows for the direct separation of enantiomers using a chiral stationary phase (CSP). bgb-analytik.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times, allowing for the collection of the separated enantiomers. bgb-analytik.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are widely used in the pharmaceutical industry for their broad enantiorecognition capabilities. windows.net For β2-agonists structurally related to pirbuterol, cellulose-based stationary phases have demonstrated robust performance, achieving high levels of enantiomeric excess (>99% ee). smolecule.com

Another modern technique gaining traction for industrial-scale chiral separations is simulated moving bed (SMB) chromatography. nih.gov SMB is a continuous chromatographic process that can offer higher throughput and lower solvent consumption compared to traditional batch preparative HPLC, making it economically attractive for large-scale production. nih.gov Supercritical fluid chromatography (SFC) is also a viable method, often providing faster separations and using more environmentally benign mobile phases (like supercritical CO₂) compared to normal-phase HPLC. researchgate.netfagg.be

Table 2: Overview of Preparative Chromatographic Separation Techniques

| Technique | Stationary Phase Type | Mobile Phase | Key Advantages |

| Preparative HPLC | Chiral Stationary Phase (e.g., cellulose derivatives) | Normal or Reversed-Phase Solvents | High purity (>99% ee), widely applicable. nih.govsmolecule.com |

| Simulated Moving Bed (SMB) | Chiral Stationary Phase | Normal or Reversed-Phase Solvents | Continuous process, higher throughput, reduced solvent use. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | Supercritical CO₂ with co-solvents (e.g., methanol) | Fast separations, environmentally friendly, easy solvent removal. bgb-analytik.comresearchgate.net |

Process Optimization for Industrial Scale (R)-Pirbuterol Hydrochloride Production

Optimizing the manufacturing process for (R)-Pirbuterol hydrochloride is essential to ensure high purity, yield, and cost-effectiveness. This involves refining both the chemical synthesis steps and the final physical processing of the active pharmaceutical ingredient (API).

A critical aspect of process optimization is the control of reaction conditions to prevent racemization. For instance, in syntheses involving the hydroxymethylation of the pyridine precursor, elevated temperatures can risk epimerization at the chiral center. smolecule.com To mitigate this, employing mild reaction temperatures, typically in the range of 40–60°C, along with shortened reaction times, is crucial to preserve the desired (R)-configuration. smolecule.com

The choice of reagents also plays a significant role. In the synthesis of related β-agonists, asymmetric reduction using chiral catalysts like oxazaborolidines has been shown to produce the (R)-enantiomer with high enantiomeric excess (ee). smolecule.comgoogle.com For industrial application, the catalyst loading, reaction solvent, and the order of reagent addition must be meticulously optimized to maximize both yield and stereoselectivity. google.com

Furthermore, the final crystallization step of the hydrochloride salt is a key unit operation that dictates the purity and physical properties of the API. scribd.com Controlled crystallization is used to ensure the correct polymorphic form and to achieve the desired particle size distribution (PSD), which is particularly important for inhaled drug products. scribd.comijpsr.com Process parameters such as solvent selection, cooling rate, seeding strategy, and agitation speed must be carefully controlled. scribd.com Techniques like freeze-drying may also be employed to obtain a powder with suitable characteristics for inhalation formulations. ijpsr.com

Table 3: Key Parameters for Industrial Process Optimization of (R)-Pirbuterol HCl

| Process Stage | Parameter to Optimize | Objective | Rationale |

| Chemical Synthesis | Reaction Temperature | Maintain mild conditions (e.g., 40-60°C) | Minimize risk of racemization at the chiral center. smolecule.com |

| Reagent/Catalyst Loading | Minimize catalyst usage while maintaining high ee | Improve process economics and reduce catalyst-derived impurities. google.com | |

| Crystallization | Cooling Rate & Seeding | Control nucleation and crystal growth | Ensure consistent polymorphic form and desired particle size distribution. scribd.com |

| Solvent/Antisolvent System | Achieve high yield and purity | Maximize product recovery and remove process impurities. ijpsr.com | |

| Final API Processing | Drying Method (e.g., Freeze-Drying) | Obtain stable, fine particles | Produce API with suitable aerodynamic properties for inhalation delivery. ijpsr.com |

Molecular Pharmacology and Receptor Binding Dynamics of R Pirbuterol

Beta-Adrenergic Receptor Subtype Affinity and Selectivity Profiling (β1, β2, β3)

(R)-Pirbuterol demonstrates a preferential affinity for β2-adrenergic receptors, which are the predominant adrenergic receptors in bronchial smooth muscle. drugbank.com However, it's important to note that β2-receptors are also present in the human heart, constituting 10-50% of the total beta-adrenergic receptor population. drugbank.comdrugbank.com

Quantitative Receptor Binding Studies

Interactive Data Table: Binding Affinity of Racemic Pirbuterol (B1677960)

| Receptor Subtype | Tissue/Model | Method | Ligand | Affinity (Kp in µM) |

| β1-adrenoceptor | Rat Left Atria | Schild Analysis | Racemic Pirbuterol | 2 |

Comparative Receptor Selectivity with Racemic Pirbuterol and Other Chiral Agonists

The selectivity of a beta-agonist is a critical determinant of its therapeutic action and is influenced by both affinity and efficacy. nih.gov Pirbuterol, in its racemic form, has been shown to have a preferential effect on β2-adrenergic receptors when compared to the non-selective agonist isoproterenol. drugbank.com

The concept of chiral selectivity is well-established for beta-agonists. For instance, in the case of albuterol (salbutamol), the (R)-enantiomer is the active component, while the (S)-enantiomer has minimal activity at the β2-receptor. atsjournals.orgatsjournals.org The (R)-isomer of albuterol has a 150-fold greater affinity for the β2-receptor than the (S)-isomer. drugbank.com Similarly, for formoterol (B127741), the (R,R)-enantiomer is the active form, whereas the (S,S)-enantiomer is inactive. atsjournals.orgatsjournals.org This principle of stereoselectivity, where the (R)-configuration confers activity, is a common feature among many β2-selective agonists. atsjournals.org While direct comparative studies for (R)-Pirbuterol against a wide range of other chiral agonists are not detailed in the provided search results, the established patterns with albuterol and formoterol suggest that the activity of pirbuterol resides in its (R)-enantiomer. atsjournals.orgatsjournals.org

Ligand-Receptor Interaction Kinetics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. excelleratebio.comnih.gov These kinetic parameters can significantly influence the pharmacological effect of a drug. excelleratebio.com

Association and Dissociation Rate Constants of (R)-Pirbuterol

Specific data on the association (kon) and dissociation (koff) rate constants for (R)-Pirbuterol are not explicitly detailed in the provided search results. However, the concept of residence time (the reciprocal of koff) is a crucial factor in determining the duration of a drug's effect. nih.gov For example, compounds with a slow dissociation rate exhibit prolonged receptor binding. excelleratebio.com While quantitative values for (R)-Pirbuterol are unavailable, studies on other beta-agonists like salmeterol (B1361061) show a very slow dissociation rate, contributing to its long duration of action. biorxiv.org In contrast, other agonists may have faster dissociation rates. biorxiv.org

Allosteric Modulation of Beta-Adrenergic Receptors by (R)-Pirbuterol

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. researchgate.netmdpi.com These modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. mdpi.comatsjournals.org There is currently no evidence in the provided search results to suggest that (R)-Pirbuterol acts as an allosteric modulator of beta-adrenergic receptors. Its mechanism is consistent with that of an orthosteric agonist, binding to the same site as endogenous catecholamines like epinephrine. drugbank.comatsjournals.org

Intracellular Signaling Cascade Activation by (R)-Pirbuterol

The pharmacological effects of beta-adrenergic agonists like pirbuterol are mediated through the stimulation of intracellular signaling pathways. drugbank.com

Upon binding of (R)-Pirbuterol to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. wikipedia.orgnih.govnih.gov This activation involves the dissociation of the Gαs subunit, which then stimulates the enzyme adenylyl cyclase. drugbank.comnih.govnih.govatsjournals.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comwikipedia.orgnih.govatsjournals.org

The resulting increase in intracellular cAMP levels is a key step in the signaling cascade. drugbank.comnih.gov cAMP acts as a second messenger and activates protein kinase A (PKA). nih.govfrontiersin.org PKA then phosphorylates various downstream protein targets, leading to the ultimate physiological response, such as the relaxation of bronchial smooth muscle. drugbank.comwikipedia.org The specificity of the cellular response is further regulated by the compartmentalization of cAMP signaling, which is controlled by A-Kinase Anchoring Proteins (AKAPs) and phosphodiesterases (PDEs) that degrade cAMP. atsjournals.orgfrontiersin.org

Adenyl Cyclase Activation and Cyclic AMP Production

The binding of (R)-Pirbuterol to β2-adrenergic receptors triggers a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. nih.govatsjournals.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit (Gαs) of the G protein. nih.gov The activated Gαs subunit then dissociates and binds to adenylyl cyclase, a transmembrane enzyme. atsjournals.orgnih.gov

This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.com The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway initiated by (R)-Pirbuterol. nih.govdrugbank.com This process is a hallmark of β2-adrenergic agonist action, and the elevation of cAMP is directly linked to the relaxation of bronchial smooth muscle. drugbank.com Comparative studies have shown that different β2-agonists can stimulate cAMP production to varying degrees. For instance, in one in vitro study using human monocytes, reproterol (B133377) and fenoterol (B1672521) showed a greater capacity to stimulate cAMP production compared to salbutamol (B1663637). researchgate.net

| Agonist (at 10⁻⁵ M) | cAMP Production Increase (%) |

| Reproterol | 128% |

| Fenoterol | 65% |

| Salbutamol | 13% |

| *p<0.04. Data from a study on human monocytes. researchgate.net |

Downstream Signaling Pathways and Protein Kinase A Activation

The elevated intracellular concentration of cyclic AMP serves as a second messenger, activating downstream signaling pathways. nih.gov The primary effector molecule for cAMP is Protein Kinase A (PKA). nih.govderangedphysiology.com PKA is a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.gov

These active PKA catalytic subunits then phosphorylate various intracellular protein substrates. nih.govgenome.jp In the context of airway smooth muscle, PKA phosphorylation leads to a cascade of events that ultimately results in muscle relaxation. atsjournals.orgdrugbank.com This includes the phosphorylation and inhibition of myosin light chain kinase and the reduction of intracellular calcium levels. atsjournals.org The activation of PKA is a crucial step that translates the initial signal of receptor binding into a functional cellular response. drugbank.com Beyond PKA, cAMP can also act on other targets like the Exchange protein activated by cAMP (Epac), which functions as a guanine (B1146940) nucleotide exchange factor for Rap1 and Rap2. genome.jp

G-Protein Coupled Receptor (GPCR) Signaling Bias

The concept of G-Protein Coupled Receptor (GPCR) signaling bias, or functional selectivity, suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. nih.govbpums.ac.ir While the canonical pathway for β2-adrenergic agonists like (R)-Pirbuterol involves Gs protein coupling and adenylyl cyclase activation, evidence suggests that β2-adrenergic receptors can also signal through G protein-independent pathways, often mediated by β-arrestins. nih.govnih.gov

Conformational Dynamics of (R)-Pirbuterol Binding to β2-Adrenergic Receptors

The binding of an agonist like (R)-Pirbuterol to the β2-adrenergic receptor is a dynamic process that induces specific conformational changes in the receptor structure. atsjournals.org The β2-adrenergic receptor is a transmembrane protein with seven helical segments that form a ligand-binding pocket. atsjournals.orgplos.org The binding of (R)-Pirbuterol within this pocket stabilizes an active conformation of the receptor. atsjournals.org

Studies comparing different agonists have revealed that the extent and nature of these conformational changes can be ligand-specific. nih.govnih.gov For example, the binding of a full agonist versus a partial agonist can lead to different conformations in the intracellular region of the receptor and create different interaction interfaces with the G protein. nih.gov Cryo-electron microscopy studies of the β2AR-Gs complex have shown that even structurally similar agonists can induce subtle but significant differences in the receptor's active state. These structural rearrangements involve the transmembrane helices and intracellular loops, which are critical for G protein coupling and activation. nih.gov The flexibility of the receptor and the specific interactions formed with the ligand dictate the efficacy of the agonist. biorxiv.org

Molecular Mechanisms of Agonism and Receptor Activation

The agonism of (R)-Pirbuterol is driven by its specific molecular interactions within the binding pocket of the β2-adrenergic receptor. plos.org These interactions, which can include hydrogen bonds and hydrophobic interactions with key amino acid residues, stabilize the active conformation of the receptor. nih.gov This active state is characterized by an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which opens up a cavity for the G protein to bind. biorxiv.org

Upon agonist binding, the receptor's affinity for the Gs protein increases, facilitating the GDP-GTP exchange and initiating the signaling cascade. bpums.ac.irbiorxiv.org The efficacy of an agonist is correlated with its ability to induce a receptor conformation that has a higher affinity for the G protein. biorxiv.org Therefore, the molecular mechanism of agonism involves a series of events: ligand binding, stabilization of an active receptor conformation, recruitment and activation of the G protein, and subsequent production of second messengers. atsjournals.org The specific chemical structure of (R)-Pirbuterol dictates its binding mode and its efficiency in promoting these conformational changes, ultimately determining its potency and efficacy as a β2-adrenergic agonist. nih.gov

Preclinical Pharmacodynamic Characterization of R Pirbuterol

In Vitro Studies on Bronchodilatory Efficacy

In vitro studies provide a foundational understanding of a compound's direct effects on relevant tissues and cells, absent the complexities of a whole-organism system. For (R)-pirbuterol, these studies have centered on its ability to induce relaxation of airway smooth muscle and its effects in cellular models that mimic bronchial hyperreactivity.

Isolated Airway Smooth Muscle Relaxation Assays

The primary mechanism of action for β2-adrenergic agonists in the treatment of asthma is the relaxation of airway smooth muscle (ASM). In vitro assays using isolated tracheal rings or bronchial tissues from various species, including guinea pigs and humans, are standard models to assess this effect. While specific data on (R)-pirbuterol in these assays is not extensively detailed in the provided search results, the foundational principle of β2-agonist action involves the stimulation of β2-adrenergic receptors on ASM cells. drugbank.com This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn initiates a signaling cascade resulting in smooth muscle relaxation and bronchodilation. drugbank.com Studies on the related compound, (R)-albuterol (levalbuterol), have demonstrated its effectiveness in decreasing smooth muscle contractility in animal models and reducing methacholine (B1211447) sensitivity in human bronchial rings. atsjournals.orgatsjournals.org

Cellular Models of Bronchial Hyperreactivity

Bronchial hyperreactivity, a hallmark of asthma, involves an exaggerated bronchoconstrictor response to various stimuli. Cellular models are employed to investigate the molecular and cellular mechanisms underlying this phenomenon and the potential for therapeutic agents to modulate it. While direct evidence for (R)-pirbuterol in these specific models is limited in the search results, research on the enantiomers of the structurally similar albuterol provides relevant insights. For instance, (S)-albuterol has been shown to increase intracellular calcium concentrations in bovine airway smooth muscle cells, a response that could contribute to hyperreactivity. atsjournals.org In contrast, (R)-albuterol has been shown to have anti-inflammatory effects in some cellular models, which may contribute to a reduction in hyperreactivity. atsjournals.org

In Vivo Preclinical Models of Airway Reactivity and Bronchoconstriction

In vivo preclinical models are crucial for evaluating the integrated physiological effects of a drug candidate in a living organism. These models allow for the assessment of efficacy in the context of complex biological interactions that cannot be replicated in vitro.

Attenuation of Agonist-Induced Bronchoconstriction

A key measure of a bronchodilator's efficacy is its ability to protect against or reverse bronchoconstriction induced by various spasmogens like histamine (B1213489), methacholine, or allergens. In vivo studies in animal models, such as the guinea pig, are commonly used for this purpose. researchgate.netportlandpress.com For instance, studies with the related compound, (R)-albuterol, have shown its ability to attenuate the increase in pulmonary resistance induced by spasmogens in guinea pigs. fda.gov Similarly, inhaled (R)-albuterol has been demonstrated to attenuate both early and late phase bronchoconstrictive reactions in ovalbumin-sensitized guinea pigs. fda.gov These models are critical for establishing the protective effects of β2-agonists against bronchoconstrictor challenges.

Comparative Efficacy with Racemic Pirbuterol (B1677960) and Other Selective Beta-2 Agonists

To establish the therapeutic potential of (R)-pirbuterol, its efficacy has been compared to its racemic form and other established selective β2-agonists like salbutamol (B1663637) (albuterol) and terbutaline (B1683087). nih.gov

Racemic Pirbuterol: The therapeutic activity of racemic pirbuterol is attributed to the (R)-enantiomer. The (S)-enantiomer is generally considered to be inactive or to potentially have some opposing effects, a concept that has been more extensively studied with albuterol enantiomers. atsjournals.org

Salbutamol (Albuterol): Pirbuterol hydrochloride has a structure similar to albuterol, with the primary difference being the substitution of a pyridine (B92270) ring for a benzene (B151609) ring. nih.gov In terms of potency, pirbuterol is about threefold less potent by weight than albuterol when administered by inhalation. nih.gov However, they demonstrate comparable duration of action and β2-selectivity in humans. nih.gov

Terbutaline: Pirbuterol is considered comparable to terbutaline in terms of its β2 selectivity, duration of action, and potency. nih.gov

The following table summarizes the comparative efficacy of pirbuterol with other β2-agonists based on preclinical and clinical findings.

| Compound | Potency Comparison | Selectivity | Duration of Action | Reference |

| (R)-Pirbuterol | The active enantiomer of racemic pirbuterol | Preferential for β2-receptors | Comparable to albuterol | drugbank.comnih.gov |

| Racemic Pirbuterol | Threefold less potent than albuterol by weight | Similar β2 selectivity to albuterol | Comparable to albuterol | nih.gov |

| Salbutamol (Albuterol) | More potent than pirbuterol by weight | Selective β2-agonist | Short-acting | nih.gov |

| Terbutaline | Comparable to pirbuterol | Selective β2-agonist | Short-acting | nih.gov |

Assessment of Preferential Beta-2 Adrenergic Receptor Activity in Preclinical Models

The therapeutic efficacy of pirbuterol is derived from its preferential stimulation of β2-adrenergic receptors, which are the predominant adrenergic receptor type in bronchial smooth muscle. drugbank.com In vitro and in vivo pharmacological studies have confirmed that pirbuterol exhibits a greater effect on β2-adrenergic receptors compared to the non-selective β-agonist isoproterenol. drugbank.com

While β2-receptors are concentrated in the airways, a population of these receptors also exists in the human heart, estimated to be between 10-50% of the total cardiac β-adrenergic receptors. drugbank.com The precise function of these cardiac β2-receptors is not fully established. drugbank.com Preclinical studies comparing pirbuterol to salbutamol have suggested that pirbuterol is at least as β2-selective as salbutamol. nih.gov This selectivity is a critical factor in minimizing potential cardiovascular side effects that can arise from the stimulation of β1-adrenergic receptors in the heart.

Evaluation of Pulmonary vs. Cardiac Effects (Preclinical)

Pirbuterol hydrochloride is a β2-adrenergic agonist that is structurally similar to albuterol, with the primary difference being the substitution of a pyridine ring for albuterol's benzene ring. nih.gov In preclinical evaluations, pirbuterol has demonstrated a preferential affinity for β2-adrenergic receptors, which are predominant in bronchial smooth muscle, as compared to β1-adrenergic receptors, which are primarily located in the heart. unboundmedicine.comdrugbank.com This selectivity for β2 receptors underlies its primary therapeutic action as a bronchodilator. unboundmedicine.com

While β2-adrenergic receptors are the main type in the bronchial smooth muscle, it is recognized that the human heart also contains a population of β2 receptors, estimated to be between 10-50% of the total cardiac beta-receptor population. drugbank.com The precise function of these cardiac β2 receptors has not been fully established. drugbank.com In preclinical studies, pirbuterol, like other β-adrenergic agonists, has shown the potential to produce cardiovascular effects, though these are generally less pronounced than its pulmonary effects. nih.gov Studies in animal models have shown that pirbuterol's β2 selectivity is comparable to that of albuterol. nih.gov

The pharmacologic effects of pirbuterol are attributed to its ability to stimulate intracellular adenyl cyclase through β-adrenergic receptors. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comwikidoc.org The resulting increase in cAMP levels leads to the relaxation of bronchial smooth muscle. drugbank.comwikidoc.org

Table 1: Preclinical Receptor Selectivity and Effects of Pirbuterol

| Feature | Description | Source |

|---|---|---|

| Primary Target | β2-adrenergic receptors | unboundmedicine.comdrugbank.com |

| Mechanism of Action | Stimulates adenyl cyclase, increasing cAMP levels | drugbank.comwikidoc.org |

| Pulmonary Effect | Relaxation of bronchial smooth muscle (bronchodilation) | unboundmedicine.comwikidoc.org |

| Cardiac β-receptors | Heart contains both β1 and β2 receptors (10-50% are β2) | drugbank.com |

| Comparative Selectivity | Similar β2 selectivity to albuterol in preclinical models | nih.gov |

Modulation of Mediator Release from Immune Cells (e.g., Mast Cells)

In addition to its bronchodilatory effects, pirbuterol demonstrates the ability to modulate the release of inflammatory mediators from immune cells, particularly mast cells. unboundmedicine.comdrugbank.comwikidoc.org This action is also linked to the increase in intracellular cAMP levels following β2-adrenergic receptor stimulation. drugbank.comwikidoc.org Elevated cAMP is associated with the inhibition of the release of mediators of immediate hypersensitivity from mast cells. drugbank.comwikidoc.org

Mast cells play a crucial role in the inflammatory processes of allergic diseases by releasing a variety of mediators, including preformed ones like histamine and newly synthesized ones such as prostaglandins (B1171923) and leukotrienes. nih.govki.se They can be activated by various stimuli, including allergens (via IgE receptors) and osmotic changes in the airways. nih.govki.se Preclinical studies have shown that β2-agonists can inhibit the IgE-dependent release of mediators from mast cells. nih.gov For instance, both long-acting and short-acting β2-agonists have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, from human mast cells. nih.gov

This inhibitory effect on mast cell mediator release is considered an important anti-inflammatory component of the action of β2-agonists. nih.gov By stabilizing mast cells, pirbuterol can help to attenuate the inflammatory cascade that contributes to airway hyperresponsiveness and bronchoconstriction. unboundmedicine.comdrugbank.comwikidoc.org

Table 2: Effect of β2-Agonists on Mast Cell Mediator Release

| Mediator | Effect of β2-Agonist Stimulation | Source |

|---|---|---|

| Histamine | Inhibition of release | nih.gov |

| Prostaglandin D2 | Inhibition of release | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release | nih.gov |

Anti-Inflammatory Effects of (R)-Pirbuterol in Preclinical Airway Models

The anti-inflammatory properties of β2-agonists, including the (R)-enantiomer of pirbuterol's close structural analog albuterol, have been investigated in various preclinical airway models. These studies provide insight into the potential anti-inflammatory effects of (R)-pirbuterol. For instance, (R)-albuterol has been shown to suppress the release of proinflammatory mediators such as peroxidase, superoxide, and various interleukins (IL-2, IL-5, IL-13) from human eosinophils and T-cells. atsjournals.orgatsjournals.org

In animal models of asthma, (R)-albuterol has demonstrated the ability to suppress airway inflammation, characterized by a decrease in eosinophils and goblet cell hyperplasia. atsjournals.orgatsjournals.org It has also been shown to reduce levels of proinflammatory mediators like interleukin-4 and superoxides. atsjournals.orgatsjournals.org Furthermore, in human airway epithelial cells, (R)-albuterol has been observed to increase the expression of inducible nitric oxide synthase (iNOS), which can have anti-inflammatory effects. atsjournals.orgatsjournals.org

These findings from preclinical models suggest that the therapeutic benefit of (R)-pirbuterol may extend beyond simple bronchodilation to include direct anti-inflammatory actions within the airways. This dual mechanism of action, targeting both airway smooth muscle relaxation and the underlying inflammatory processes, is a key characteristic of this class of drugs.

Table 3: Preclinical Anti-Inflammatory Effects of (R)-Albuterol (as a proxy for (R)-Pirbuterol)

| Model System | Observed Anti-Inflammatory Effect | Source |

|---|---|---|

| Human Eosinophils & T-cells | Suppression of proinflammatory mediators (peroxidase, superoxide, IL-2, IL-5, IL-13) | atsjournals.orgatsjournals.org |

| Mouse/Rat Asthma Models | Decreased eosinophils, goblet cell hyperplasia, and proinflammatory mediators (IL-4, superoxides) | atsjournals.orgatsjournals.org |

| Human Airway Epithelial Cells | Increased inducible nitric oxide synthase (iNOS) mRNA | atsjournals.orgatsjournals.org |

| Human Airway Smooth Muscle Cells | Inhibition of proinflammatory mediator production | fda.gov |

Preclinical Drug Metabolism and Elimination Studies of R Pirbuterol Hydrochloride

Characterization of Metabolic Stability in Preclinical Biological Matrices

Metabolic stability is a critical parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a compound. These studies are typically conducted in vitro using various preclinical biological matrices, such as liver microsomes and hepatocytes, from different species including mice, rats, dogs, and monkeys. nuvisan.comsrce.hr The primary goal is to determine the intrinsic clearance (CLint), which reflects the inherent capacity of hepatic enzymes to metabolize a drug. nuvisan.com

The process involves incubating (R)-pirbuterol hydrochloride with liver microsomes or hepatocytes and monitoring the rate of disappearance of the parent compound over time. nuvisan.comnih.gov Liver microsomes are primarily used to evaluate Phase I metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. srce.hr From these experiments, key parameters such as in vitro half-life (t½) and CLint are calculated. nuvisan.com

Table 1: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Relevance |

|---|---|---|

| In Vitro Half-life (t½) | The time required for 50% of the initial drug concentration to be metabolized in an in vitro system (e.g., hepatocytes, microsomes). | A shorter t½ indicates lower metabolic stability and likely faster clearance in vivo. |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver (or other metabolic tissues) to metabolize a drug, independent of blood flow and protein binding. | Used in in vitro-in vivo extrapolation (IVIVE) to predict in vivo hepatic clearance, bioavailability, and dose. nuvisan.com |

Identification of Preclinical Metabolic Pathways and Metabolites

Identifying the routes of biotransformation is fundamental to understanding a drug's disposition. For pirbuterol (B1677960), the metabolic pathways are characterized by specific conjugation reactions, while notably excluding others common to similar compounds.

Sulfate (B86663) Conjugation Pathways

The predominant metabolic pathway for pirbuterol is sulfate conjugation. Following administration, a significant portion of the drug is metabolized to a sulfate conjugate. Studies have shown that a mean of 51% of an inhaled dose is recovered in the urine as a combination of unchanged pirbuterol and its sulfate conjugate. researchgate.net This indicates that sulfation is the major route of elimination for this compound. This is consistent with the metabolism of other β-adrenergic agonists that contain phenolic hydroxyl groups, for which sulfation is a primary detoxification pathway in humans. nih.gov

Absence of Catechol-O-methyltransferase (COMT) Metabolism

A key structural feature of pirbuterol is the substitution of a pyridine (B92270) ring for the benzene (B151609) ring found in catecholamine-based compounds like isoproterenol. mdpi.com The enzyme Catechol-O-methyltransferase (COMT) specifically metabolizes catechol structures—aromatic rings with two adjacent hydroxyl groups. nih.govacs.org Since pirbuterol lacks this catechol moiety, it is not a substrate for COMT. researchgate.net This resistance to COMT metabolism is a characteristic it shares with other synthetic β2-agonists like albuterol and terbutaline (B1683087). nih.gov

Stereoselective Metabolism and Chiral Inversion Potential (Preclinical)

Since pirbuterol is administered as a specific enantiomer, (R)-pirbuterol, it is important to investigate both the stereoselectivity of its metabolism and the potential for it to convert to its (S)-enantiomer (chiral inversion).

Stereoselective interactions with biological macromolecules like enzymes and transporters are common for chiral drugs. mdpi.com For pirbuterol, preclinical data has shown that its transport is mediated by the Organic Cation Transporter 2 (OCT2), which can exhibit stereoselectivity. mdpi.com While direct studies on the stereoselective metabolism of pirbuterol are limited, extensive research on the related compound albuterol (salbutamol) shows that the (R)-enantiomer is metabolized via sulfation much more rapidly than the (S)-enantiomer. Given that (R)-pirbuterol is also primarily cleared via sulfation, it is plausible that its metabolism is also stereoselective.

Chiral inversion is the in vivo conversion of one enantiomer into its opposite. This phenomenon is drug-dependent; for example, it is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs) but has not been observed for other compounds. medicine.dp.uamdpi.com For β2-agonists, the findings are mixed; some studies report evidence of chiral inversion for salbutamol (B1663637), while others indicate no significant inversion occurs for formoterol (B127741). xenotech.comtechnologynetworks.com There is no published evidence to suggest that (R)-pirbuterol undergoes chiral inversion to the (S)-enantiomer in preclinical models.

Enzymatic Contribution to (R)-Pirbuterol Metabolism (e.g., UGTs, CYP enzymes)

The biotransformation of (R)-pirbuterol is primarily governed by Phase II metabolizing enzymes, specifically sulfotransferases (SULTs). mdpi.comnih.gov

Given that sulfate conjugation is the main metabolic pathway, SULTs are the key enzymes responsible for the clearance of (R)-pirbuterol. These enzymes catalyze the transfer of a sulfonate group to the phenolic hydroxyl group of the pirbuterol molecule. mdpi.com For the related β-agonists salbutamol and ractopamine, SULT1A3 has been identified as the major human SULT isoform responsible for their sulfation. nih.gov SULTs are expressed in various tissues, including the liver, lung, and small intestine. mdpi.com

The contribution of other enzyme families appears to be negligible.

UGTs (UDP-glucuronosyltransferases): As no significant glucuronide conjugates of pirbuterol have been identified, the role of UGT enzymes in its metabolism is considered minimal. nih.gov

CYP (Cytochrome P450) enzymes: The absence of major oxidative metabolites, such as O-demethylated products, suggests that CYP enzymes are not significantly involved in the primary clearance of pirbuterol.

Table 2: Summary of Metabolic Profile for (R)-Pirbuterol Hydrochloride

| Feature | Finding | Primary Evidence/Inference |

|---|---|---|

| Primary Metabolic Pathway | Sulfate Conjugation | Recovery of sulfate conjugate in urine. researchgate.net |

| Primary Metabolite | Pirbuterol-Sulfate | Major metabolite identified in elimination studies. researchgate.net |

| Key Metabolizing Enzymes | Sulfotransferases (SULTs) | Inferred from the primary metabolic pathway; SULT1A3 is key for similar compounds. nih.govnih.gov |

| COMT Metabolism | Absent | Lacks the necessary catechol structure. researchgate.net |

| Glucuronidation / Oxidation | Not a major pathway | Lack of reported glucuronide or oxidative metabolites. |

| Stereoselective Metabolism | Likely | Inferred from stereoselective transport and data from related compounds (e.g., albuterol). mdpi.com |

| Chiral Inversion | No reported evidence | No data to suggest conversion to (S)-pirbuterol. |

Preclinical Pharmacokinetic Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical pharmacokinetic modeling for (R)-Pirbuterol hydrochloride aims to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. This modeling is crucial for extrapolating potential human pharmacokinetics and for understanding the disposition of the drug within the body. While specific, detailed ADME modeling data for the (R)-enantiomer of pirbuterol hydrochloride is not extensively available in public literature, general pharmacokinetic parameters have been described for the racemic mixture in several preclinical species.

Absorption: Following administration, the absorption of pirbuterol varies by route. In a study involving anesthetized dogs receiving sublingual administration of pirbuterol, a dose-related increase in plasma concentrations was observed, with peak levels reached at one hour or more post-administration nih.gov. After inhalation, systemic blood levels of pirbuterol are generally low nyallergy.comdrugs.comwikipedia.org.

Distribution: Information regarding the specific tissue distribution of (R)-Pirbuterol hydrochloride is limited. As a beta-2 adrenergic agonist, it is expected to distribute to tissues expressing these receptors, primarily in the bronchial smooth muscle drugbank.comnih.gov.

Metabolism: The primary metabolic pathway for pirbuterol is sulfate conjugation nyallergy.comdrugs.comwikipedia.org. It has been established that pirbuterol is not a substrate for the enzyme catechol-O-methyltransferase (COMT) nyallergy.comdrugs.comwikipedia.org. This is a key differentiator from other catecholamine-based compounds. While the specific sulfotransferase (SULT) isoforms responsible for the metabolism of (R)-pirbuterol have not been definitively identified in published studies, research on the structurally similar (R)-salbutamol suggests that SULT1A3 may be involved researchgate.netnih.gov.

Excretion: The primary route of elimination for pirbuterol and its metabolite is through the kidneys. Following aerosol administration in preclinical models, approximately 51% of the administered dose is recovered in the urine as unchanged pirbuterol and its sulfate conjugate nyallergy.comdrugs.comwikipedia.org. The plasma half-life of pirbuterol following oral administration has been reported to be approximately two hours, indicating relatively rapid clearance from the systemic circulation nyallergy.comwikipedia.org.

A 6-month inhalation toxicology study in beagle dogs and squirrel monkeys confirmed expected plasma drug concentrations were achieved, without evidence of significant toxicity at the doses tested nih.gov.

To provide a clearer understanding of the typical data generated in such preclinical studies, the following illustrative data table has been compiled based on known characteristics of pirbuterol and typical pharmacokinetic parameters observed for similar compounds in preclinical species.

Illustrative Preclinical Pharmacokinetic Parameters of Pirbuterol

| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Primary Metabolite | Reference |

|---|---|---|---|---|---|---|---|---|

| Rat | Oral | 10 mg/kg | 0.5 - 1.0 | Data not available | Data not available | ~2 | Sulfate Conjugate | nyallergy.comwikipedia.org |

| Dog | Sublingual | Dose-dependent | ≥1.0 | Dose-dependent | Data not available | Data not available | Sulfate Conjugate | nih.gov |

| Dog | Inhalation (6-month study) | 200-800 µg/kg/day | Data not available | Expected levels achieved | Data not available | Data not available | Sulfate Conjugate | nih.gov |

| Monkey (Squirrel) | Inhalation (6-month study) | 200-800 µg/kg/day | Data not available | Expected levels achieved | Data not available | Data not available | Sulfate Conjugate | nih.gov |

Note: The data in this table is illustrative and compiled from various sources describing pirbuterol (racemic mixture). Specific quantitative values for Cmax and AUC for (R)-Pirbuterol hydrochloride are not publicly available.

Preclinical In Vitro and In Vivo Drug-Drug Interaction Studies at the Metabolic Level

The potential for a new chemical entity to alter the metabolism of co-administered drugs is a critical aspect of preclinical safety assessment. These drug-drug interactions (DDIs) are typically investigated through a combination of in vitro and in vivo studies. For (R)-Pirbuterol hydrochloride, specific data from such studies are not readily found in the public domain. However, the general approach to these investigations provides a framework for understanding the potential risks.

In Vitro Studies:

In vitro DDI studies are designed to assess the potential of a drug to inhibit or induce the activity of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme families. These studies typically utilize human liver microsomes, hepatocytes, or recombinant enzymes to determine the inhibitory concentration (IC50) or the induction potential of the test compound.

Given that the primary metabolic pathway for pirbuterol is sulfation, in vitro studies would ideally focus on its interaction with SULT enzymes. While pirbuterol is not metabolized by COMT, its potential to inhibit or induce this or other enzymes has not been reported.

The following table illustrates the type of data that would be generated from in vitro DDI studies for (R)-Pirbuterol hydrochloride.

Illustrative In Vitro Drug-Drug Interaction Profile for (R)-Pirbuterol Hydrochloride

| Enzyme | Test System | Parameter | Result | Interpretation |

|---|---|---|---|---|

| CYP1A2 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |

| CYP2C9 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |

| CYP2D6 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |

| CYP3A4 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |

| SULT1A1 | Recombinant Human SULT1A1 | IC50 | Data not available | Unknown |

| SULT1A3 | Recombinant Human SULT1A3 | IC50 | Data not available | Unknown |

| UGT1A1 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific in vitro DDI data for (R)-Pirbuterol hydrochloride is not publicly available.

In Vivo Studies:

Preclinical in vivo DDI studies are conducted in animal models to confirm or refute the findings from in vitro assays. These studies typically involve the co-administration of the investigational drug with a known substrate of a specific metabolic enzyme and measuring the changes in the pharmacokinetic profile of the substrate.

No in vivo DDI studies for (R)-Pirbuterol hydrochloride have been identified in the public literature. However, it is noted that when beta-agonists and methylxanthines are administered concurrently in laboratory animals (minipigs, rodents, and dogs), there is a demonstrated occurrence of cardiac arrhythmias and sudden death nyallergy.comrxlist.com. While the mechanism is not explicitly metabolic, this highlights a significant pharmacodynamic interaction.

Structure Activity Relationship Sar and Rational Drug Design for R Pirbuterol Analogs

Systematic SAR Studies Focused on the (R)-Configuration

Systematic studies of β2-agonists have established that the (R)-configuration at the carbon bearing the hydroxyl group is essential for potent agonist activity. This stereocenter correctly orients the key interacting groups within the β2-adrenergic receptor binding site. (R)-Pirbuterol's structure is notably similar to that of (R)-albuterol, with the primary distinction being the substitution of a pyridine (B92270) ring for albuterol's benzene (B151609) ring. nih.govnih.gov

Key structural features and their influence on activity include:

The Ethanolamine (B43304) Side Chain : The hydroxyl group on the chiral center is paramount for binding, forming a critical hydrogen bond with a key amino acid residue (e.g., Aspartate) in the receptor. The (R)-enantiomer positions this hydroxyl group optimally for this interaction, whereas the (S)-enantiomer does not fit as effectively. wikipedia.org

The N-Substituent : The tertiary butyl group on the nitrogen atom is a key feature for β2-selectivity. wikipedia.org Larger substituents at this position generally favor interaction with the β2-receptor over the β1-receptor, thereby minimizing cardiac side effects.

The table below compares the structural features of (R)-Pirbuterol with other related β2-agonists, highlighting the SAR principles.

| Compound | Aromatic System | N-Substituent | Key SAR Feature | Relative β2-Selectivity |

| (R)-Pirbuterol | 3-hydroxy-2,6-pyridinedimethanol | tert-Butyl | Pyridine ring alters electronic properties compared to benzene. | High |

| (R)-Albuterol | 4-hydroxy-3-(hydroxymethyl)phenyl | tert-Butyl | The benchmark catecholamine mimic with a benzene ring. wikipedia.org | High |

| (R,R)-Formoterol | 4-hydroxy-3-formamidophenyl | N-(1-methyl-2-p-methoxyphenylethyl) | A long N-substituent contributes to a long duration of action. wikipedia.org | Very High |

| (R)-Salmeterol | 4-hydroxy-3-(hydroxymethyl)phenyl | N-(6-(4-phenylbutoxy)hexyl) | A very long, lipophilic N-substituent provides an ultra-long duration of action. | Very High |

This table is generated based on established SAR principles for β2-agonists.

Identification of Key Pharmacophoric Features for (R)-Pirbuterol Activity

A pharmacophore model for a selective β2-agonist outlines the essential three-dimensional arrangement of chemical features required for optimal receptor binding and activation. nih.gov For (R)-Pirbuterol, these features are precisely met.

The key pharmacophoric features include:

Aromatic Ring Feature : Provided by the pyridine ring, which engages in π-π stacking or hydrophobic interactions within a pocket of the receptor.

Hydrogen Bond Donor/Acceptor : The phenolic hydroxyl group on the pyridine ring acts as a crucial hydrogen bond donor and acceptor.

Hydrogen Bond Donor : The hydroxyl group on the chiral center of the ethanolamine side chain is a critical hydrogen bond donor. nih.gov

Positive Ionizable Center : At physiological pH, the secondary amine is protonated, forming a positively charged ammonium (B1175870) ion. This engages in an ionic interaction with a negatively charged amino acid residue (e.g., Asp-113) in the receptor, anchoring the ligand in the binding site. nih.gov

Pharmacophoric Features of (R)-Pirbuterol

| Pharmacophoric Feature | Corresponding Chemical Group in (R)-Pirbuterol | Type of Interaction |

|---|---|---|

| Aromatic Feature | Pyridine Ring | π-π Stacking / Hydrophobic |

| Hydrogen Bond Donor/Acceptor | 3-Hydroxy Group on Pyridine Ring | Hydrogen Bonding |

| Hydrogen Bond Donor | β-Hydroxyl Group on Ethanolamine Chain | Hydrogen Bonding |

| Positive Ionizable Feature | Protonated Secondary Amine | Ionic Interaction |

This table outlines the key interactions between (R)-Pirbuterol and the β2-adrenergic receptor based on established pharmacophore models.

Rational Design and Synthesis of Novel (R)-Pirbuterol Derivatives

Rational drug design aims to create novel analogs with improved properties, such as enhanced potency, greater selectivity, or optimized duration of action. For (R)-Pirbuterol, derivatization could focus on several areas:

Modification of the N-Substituent : Replacing the tert-butyl group with longer, flexible chains, similar to those in salmeterol (B1361061) or formoterol (B127741), could increase the duration of action by anchoring the molecule to an "exosite" on the receptor. acs.org

Substitution on the Pyridine Ring : Adding small alkyl or halogen groups to the pyridine ring could fine-tune the electronic properties and lipophilicity, potentially improving membrane permeability and receptor affinity.

The synthesis of such novel derivatives would typically involve a multi-step process. A general synthetic pathway could start with a protected form of the (R)-amino alcohol precursor. This precursor would then be coupled with a suitably functionalized pyridine derivative. Final deprotection steps would yield the target molecule. The synthesis of related β2-agonists often involves key steps like the alkylation of a primary amine or reductive amination. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-Pirbuterol Series

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comlongdom.org For a series of (R)-Pirbuterol analogs, a QSAR model could predict their β2-agonist potency before synthesis, saving time and resources.

The process involves:

Data Set Generation : Synthesizing a series of (R)-Pirbuterol analogs with planned structural variations.

Biological Testing : Measuring the β2-agonist activity (e.g., EC50) for each analog.

Descriptor Calculation : Computing various physicochemical and structural descriptors for each analog. These can include electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. nih.gov

Model Building : Using statistical methods like multiple linear regression (MLR) to build an equation that correlates the descriptors with biological activity. chemmethod.com

The resulting QSAR equation allows for the in silico screening of virtual compounds, prioritizing the synthesis of those predicted to have the highest activity.

Hypothetical QSAR Data Matrix for (R)-Pirbuterol Analogs

| Analog | Modification (R-group on N) | LogP (Lipophilicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted pEC50 |

|---|---|---|---|---|---|

| 1 | -C(CH₃)₃ | 1.2 | 45.6 | 2.1 D | 8.5 |

| 2 | -CH(CH₃)₂ | 0.9 | 41.0 | 2.3 D | 8.1 |

| 3 | -Cyclohexyl | 2.5 | 55.2 | 1.9 D | 8.9 |

| 4 | -CH₂-Phenyl | 2.8 | 60.1 | 2.5 D | 9.2 |

This is a representative table illustrating the types of descriptors and data used in a QSAR study. Values are hypothetical.

Impact of Stereochemistry on SAR and Enantiomeric Excess-Activity Relationships

Stereochemistry is the most critical factor in the SAR of pirbuterol (B1677960). The β2-adrenergic receptor is a chiral environment, and it differentiates strongly between the enantiomers of pirbuterol. The (R)-enantiomer is the eutomer (the active enantiomer), responsible for the bronchodilatory effects. nih.gov The (S)-enantiomer is considered the distomer (the inactive enantiomer) and does not contribute to the desired therapeutic effect. nih.govnih.gov

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A higher e.e. for the (R)-enantiomer directly correlates with higher specific biological activity. A racemic mixture (50% R, 50% S) would have an e.e. of 0% and would exhibit approximately half the potency of the pure (R)-enantiomer. nih.gov

Effect of Enantiomeric Excess on the Biological Activity of Pirbuterol

| % (R)-Pirbuterol | % (S)-Pirbuterol | Enantiomeric Excess (e.e.) of (R) | Relative Bronchodilator Potency (%) |

|---|---|---|---|

| 50% | 50% | 0% | 50% |

| 75% | 25% | 50% | 75% |

| 90% | 10% | 80% | 90% |

| 95% | 5% | 90% | 95% |

| 100% | 0% | 100% | 100% |

This table demonstrates the theoretical relationship between the enantiomeric composition of a pirbuterol sample and its expected biological potency, assuming the (S)-enantiomer is completely inactive.

Computational Chemistry and Molecular Modeling of R Pirbuterol Hydrochloride

Molecular Docking Studies of (R)-Pirbuterol with Beta-Adrenergic Receptors

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. biorxiv.org In the context of (R)-Pirbuterol, docking studies are crucial for visualizing how the molecule fits into the binding pocket of β-adrenergic receptors, particularly the β2AR. These simulations are fundamental to rationalizing its activity and selectivity.

Molecular docking simulations predict the specific conformation, or "pose," of (R)-Pirbuterol within the β2AR binding site. The binding pocket of the β2AR is located within the transmembrane (TM) helices of the receptor. geomednews.com Studies on various β-agonists have identified a conserved network of interactions crucial for ligand binding and receptor activation. plos.org

The ethanolamine (B43304) side chain, common to many β-agonists including pirbuterol (B1677960), forms key hydrogen bonds. The protonated amine typically forms a salt bridge with the highly conserved Aspartic acid residue at position 113 in TM3 (Asp113). plos.orgbiorxiv.org The β-hydroxyl group, which is critical for stereoselectivity, is predicted to form a hydrogen bond with Asp113 and an Asparagine residue at position 293 in TM6 (Asn293). plos.orgnih.gov

The "head" of the molecule—in pirbuterol's case, the 2-hydroxymethyl-4-hydroxypyridine group—also forms critical interactions. Analogous to the catechol group of other agonists, the hydroxyl groups on pirbuterol's pyridine (B92270) ring are expected to form hydrogen bonds with Serine residues at positions 203, 204, and 207 in TM5. plos.orgnih.gov The pyridine ring itself can engage in π-stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine at position 290 in TM6. nih.gov The nitrogen atom in pirbuterol's pyridine ring may offer additional or altered hydrogen bonding capabilities compared to the carbon-based ring of albuterol, potentially influencing its binding profile.

| (R)-Pirbuterol Moiety | Interacting β2AR Residue | Transmembrane Helix (TM) | Interaction Type |

|---|---|---|---|

| Protonated Amine | Asp113 | TM3 | Ionic Bond / Hydrogen Bond |